molecular formula C9H11N3O B386127 N'-anilino-2-oxopropanimidamide

N'-anilino-2-oxopropanimidamide

Cat. No.: B386127
M. Wt: 177.2g/mol
InChI Key: WFBLARNTYZWANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-anilino-2-oxopropanimidamide is an organic compound characterized by a propanimidamide backbone substituted with an anilino group and an oxo moiety.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.2g/mol

IUPAC Name

N'-anilino-2-oxopropanimidamide

InChI

InChI=1S/C9H11N3O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H2,10,12)

InChI Key

WFBLARNTYZWANF-UHFFFAOYSA-N

SMILES

CC(=O)C(=NNC1=CC=CC=C1)N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/N

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N'-anilino-2-oxopropanimidamide with four structurally related compounds, highlighting key parameters:

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Solubility Reactivity Highlights Primary Applications
This compound Not Provided ~207.23 Anilino, oxo, propanimidamide Moderate Nucleophilic addition, hydrogen bonding Pharmaceutical intermediates
N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide 143188-19-6 ~439.47 Quinoline, phenanthrene, imine Low π-π interactions, aromatic stacking Organic synthesis, drug discovery
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 157.13 Cyano, methylamino carbonyl High Electrophilic reactions, hydrolysis Chemical synthesis
N-(2-anilino-1-methyl-2-oxoethyl)-2-(benzoylamino)benzamide 1008080-38-3 ~407.45 Benzamide, benzoylamino, oxoethyl Low Amide hydrolysis, hydrogen bonding Research compounds
N'-(2-hydroxyanilino)-N-[(6-oxocyclohexa-2,4-dien-1-ylidene)amino]benzenecarboximidamide 2491-46-5 ~378.41 Hydroxy, cyclohexadienone, imine Moderate Redox activity, Diels-Alder reactions Catalysis, material science

Key Insights from Research Findings

  • Electronic and Steric Effects: The quinoline-phenanthrene system in the compound from enhances aromatic stacking but reduces solubility due to increased hydrophobicity . In contrast, this compound’s simpler structure offers better solubility and easier synthetic modification. The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide () introduces strong electron-withdrawing effects, accelerating electrophilic reactions compared to the oxo group in the target compound .
  • The hydroxyanilino substituent in ’s compound enables redox activity, which is absent in this compound .
  • Thermal and Chemical Stability: Compounds with aromatic systems (e.g., phenanthrene in ) exhibit higher thermal stability but may degrade under UV light, whereas this compound’s stability remains understudied .

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